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Abstract
GR 94800 is a potent and highly selective synthetic peptide antagonist of the tachykinin

neurokinin-2 (NK2) receptor. Its linear heptapeptide structure, incorporating specific D-amino

acids and terminal modifications, confers high affinity and selectivity, making it a valuable tool

in pharmacological research. This document provides a comprehensive overview of the core

structure of GR 94800, its pharmacological properties, mechanism of action, and detailed

experimental protocols relevant to its study. All quantitative data are summarized in structured

tables, and key processes are visualized through logical diagrams to facilitate understanding.

Core Structure and Physicochemical Properties
GR 94800 is a synthetic linear heptapeptide designed for high-affinity binding to the NK2

receptor.[1] Its structure incorporates unnatural D-amino acids to enhance stability and potency.

1.1 Amino Acid Sequence and Modifications

The primary structure of GR 94800 is characterized by an N-terminal benzoyl (PhCO) group

and a C-terminal amide (NH2). These modifications contribute to the peptide's stability and

pharmacological activity.

Full Sequence: PhCO-Ala-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2[2][3]
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One-Letter Sequence: PhCO-AA(D-W)F(D-P)P(Nle)-NH2[2]

Key Features:

N-Terminal Cap: A benzoyl (PhCO) group protects against enzymatic degradation by

aminopeptidases.

C-Terminal Cap: An amide group (NH2) neutralizes the C-terminal charge and protects

against carboxypeptidase degradation.

D-Amino Acids: The inclusion of D-Tryptophan and D-Proline enhances resistance to

proteolysis and contributes to the specific conformation required for receptor binding.

Norleucine (Nle): This non-proteinogenic amino acid is a stereoisomer of leucine.

1.2 Physicochemical Data

The fundamental properties of GR 94800 are summarized below.

Property Value Reference

Molecular Formula C49H61N9O8 [2]

Molecular Weight 904.06 g/mol [2]

CAS Registry Number 141636-65-9 [2]

Class Peptide, Neuropeptide [2]

Salt Form
Commonly supplied as a

trifluoroacetate (TFA) salt
[2]

Pharmacological Profile
GR 94800 is distinguished by its high potency and selectivity as an antagonist for the NK2

receptor compared to NK1 and NK3 receptors.

2.1 Receptor Binding Affinity and Potency
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The following tables summarize the quantitative measures of GR 94800's activity at tachykinin

receptors. The pKB is the negative logarithm of the antagonist's dissociation constant (KB),

with higher values indicating greater potency.

Table 2.1: Receptor Antagonist Potency (pKB Values)

Receptor Subtype pKB Value
Selectivity (vs.
NK2)

Reference(s)

NK2 9.6 - [1][3][4][5]

NK1 6.4 ~1585-fold lower [1][3][4][5]

NK3 6.0 ~3981-fold lower [1][3][4][5]

Table 2.2: Functional Antagonism (pA2 Values) The pA₂ value represents the negative

logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in

an agonist's concentration-response curve.

Species/Assay pA₂ Value Reference

Rat 6.0 ± 0.4 [1]

Gerbil 5.4 ± 0.3 [1]

Against specific NK2 agonist 4.8 ± 0.1 [1]

Table 2.3: Competitive Binding and Dissociation Constants

Parameter Tissue Value Reference

pIC50 Various 8.4 - 9.5 [3]

KD (nM) Bladder, Colon 0.4 [3]

KD (nM) Fundus 1.9 [3]

KD (nM) Vas Deferens 1.4 [3]
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Mechanism of Action and Signaling Pathway
GR 94800 functions as a competitive antagonist at the tachykinin NK2 receptor, a G-protein

coupled receptor (GPCR). The endogenous agonist for this receptor is Neurokinin A (NKA).[1]

3.1 NK2 Receptor Signaling

Activation of the NK2 receptor by NKA initiates a signaling cascade via the Gq/11 protein. This

leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds

to its receptor on the endoplasmic reticulum, triggering the release of intracellular Ca²⁺, which

mediates various cellular responses.
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Figure 1: NK2 receptor signaling pathway and the inhibitory action of GR 94800.

3.2 Antagonistic Action of GR 94800

As a competitive antagonist, GR 94800 binds to the NK2 receptor at the same site as NKA but

does not activate it. By occupying the binding site, it prevents NKA from binding and initiating

the downstream signaling cascade, thereby inhibiting the physiological effects mediated by the

NK2 receptor.
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Figure 2: Logical flow of competitive antagonism by GR 94800 at the NK2 receptor.

Experimental Protocols
The following sections provide generalized yet detailed protocols for the synthesis and

characterization of GR 94800, reflecting standard laboratory practices.

4.1 Solid-Phase Peptide Synthesis (SPPS) of GR 94800

This protocol outlines the Fmoc/tBu strategy for SPPS.

1. Resin Preparation:

Start with a Rink Amide resin to yield a C-terminal amide upon cleavage.

Swell the resin in dimethylformamide (DMF) for 30 minutes.

2. Deprotection:
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Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF

for 5-10 minutes. Repeat once.

Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x) to

remove piperidine.

3. Amino Acid Coupling Cycle (for each amino acid in reverse order: Nle, Pro, D-Pro, Phe, D-

Trp, Ala, Ala):

Activate the carboxyl group of the incoming Fmoc-protected amino acid (3-5 equivalents)

using a coupling reagent like HBTU/HOBt or HATU in the presence of a base such as N,N-

Diisopropylethylamine (DIPEA) in DMF.

Add the activated amino acid solution to the deprotected resin.

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

Monitor reaction completion with a ninhydrin test. If incomplete, repeat the coupling step.

Wash the resin as described in step 2.

Repeat the deprotection (step 2) and coupling (step 3) cycle for each amino acid in the

sequence.

4. N-Terminal Benzoylation:

After coupling the final Alanine and removing its Fmoc group, add a solution of benzoic acid,

HBTU/HOBt, and DIPEA in DMF to the resin.

Allow the reaction to proceed for 2-4 hours.

Wash the resin thoroughly with DMF and DCM.

5. Cleavage and Deprotection:

Dry the fully assembled peptide-resin under vacuum.
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Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5%

triisopropylsilane (TIS)) to remove the peptide from the resin and cleave side-chain

protecting groups.

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

Filter to separate the resin and precipitate the crude peptide in cold diethyl ether.

6. Purification and Analysis:

Centrifuge to pellet the crude peptide, wash with cold ether, and dry.

Dissolve the crude peptide in a water/acetonitrile mixture.

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) and

analytical HPLC.

4.2 Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of GR 94800 for the NK2 receptor.

1. Materials:

Cell membranes prepared from a cell line stably expressing the human NK2 receptor.

Radioligand: A high-affinity NK2 receptor agonist or antagonist labeled with a radioisotope

(e.g., [³H]-NKA).

Non-specific binding control: A high concentration (e.g., 10 µM) of a non-labeled, potent NK2

ligand (e.g., NKA or SR48968).

GR 94800 (test compound) at various concentrations.

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, protease inhibitors, pH 7.4).

2. Procedure:
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Prepare serial dilutions of GR 94800.

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and

either buffer (for total binding), the non-specific control, or a concentration of GR 94800.

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach

binding equilibrium.

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

This separates the bound radioligand from the free radioligand.

Quickly wash the filters with ice-cold assay buffer to remove unbound radioactivity.

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity

using a scintillation counter.

3. Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the GR 94800 concentration.

Fit the data to a one-site competition curve using non-linear regression to determine the IC₅₀

value (the concentration of GR 94800 that inhibits 50% of specific radioligand binding).

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/KD), where [L] is

the radioligand concentration and KD is its dissociation constant.
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Figure 3: Workflow for a competitive radioligand binding assay to characterize GR 94800.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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